Cas no 1311279-54-5 (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine)

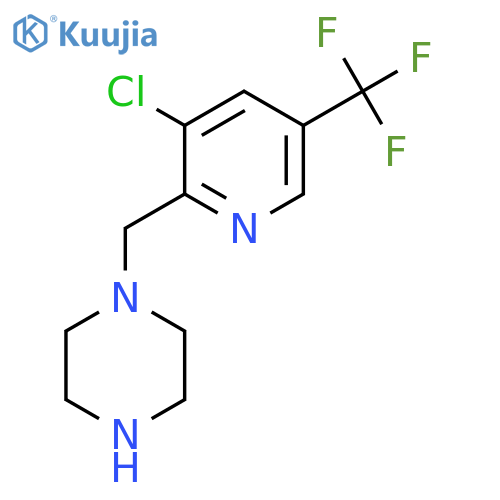

1311279-54-5 structure

商品名:1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine

CAS番号:1311279-54-5

MF:C11H13ClF3N3

メガワット:279.68923163414

MDL:MFCD19981200

CID:4693750

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 化学的及び物理的性質

名前と識別子

-

- 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine

- 1-(3-Chloro-5-trifluoromethylpyridin-2-ylmethyl)piperazine

-

- MDL: MFCD19981200

- インチ: 1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2

- InChIKey: FVCIEJFKUHKGRT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1CN1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 269

- トポロジー分子極性表面積: 28.2

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB302723-5 g |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |

1311279-54-5 | 95% | 5g |

€930.60 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515217-1g |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperazine |

1311279-54-5 | 98% | 1g |

¥2499.00 | 2024-08-09 | |

| abcr | AB302723-10 g |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |

1311279-54-5 | 95% | 10g |

€1626.80 | 2023-04-26 | |

| Apollo Scientific | PC446092-1g |

1-(3-Chloro-5-trifluoromethylpyridin-2-ylmethyl)piperazine |

1311279-54-5 | 95+% | 1g |

£182.00 | 2023-09-02 | |

| abcr | AB302723-5g |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |

1311279-54-5 | 95% | 5g |

€930.60 | 2025-03-19 | |

| abcr | AB302723-1g |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |

1311279-54-5 | 95% | 1g |

€311.30 | 2025-03-19 | |

| abcr | AB302723-10g |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |

1311279-54-5 | 95% | 10g |

€1626.80 | 2025-03-19 | |

| abcr | AB302723-1 g |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |

1311279-54-5 | 95% | 1g |

€311.30 | 2023-04-26 |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1311279-54-5 (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1311279-54-5)1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):184.0/551.0/964.0